molecular formula C9H10ClNO2 B1408581 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 1820687-69-1

2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B1408581
CAS No.: 1820687-69-1
M. Wt: 199.63 g/mol
InChI Key: XYELLFNQWWRNGP-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of cyclopropane carboxylic acid, where a pyridine ring is attached to the cyclopropane moiety

Scientific Research Applications

2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with collagen, potentially suppressing its production in vitro . The nature of these interactions often involves binding to specific sites on the target biomolecules, leading to changes in their activity or function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce the content of hydroxyproline, a major component of collagen, in certain cell types . This indicates its potential role in modulating extracellular matrix composition and cellular responses to environmental stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The compound’s unique structure allows it to fit into specific binding sites on target proteins, thereby modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard storage conditions (2-8°C) and retains its activity over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating collagen production. At higher doses, it may cause toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which are mediated by specific enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its activity and function, as well as its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method involves the reaction of pyridine-2-carboxaldehyde with diazomethane to form the cyclopropane ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclopropanation process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
  • 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
  • 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid

Uniqueness

2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-pyridin-2-ylcyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-6(7)8-3-1-2-4-10-8;/h1-4,6-7H,5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYELLFNQWWRNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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